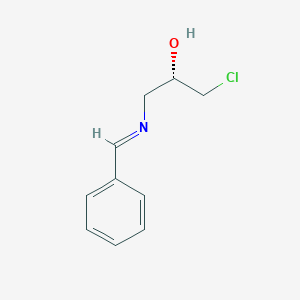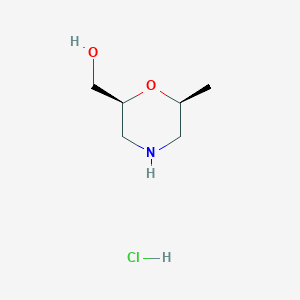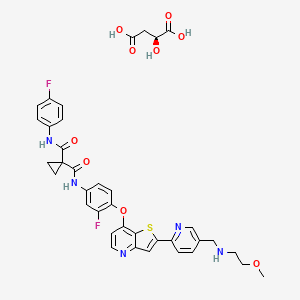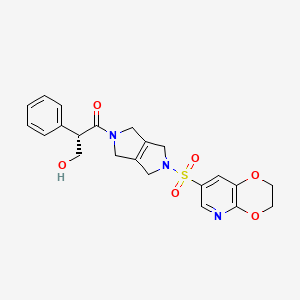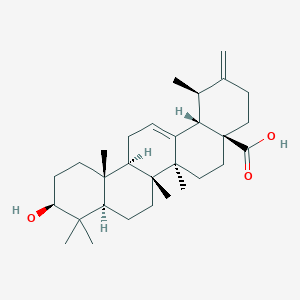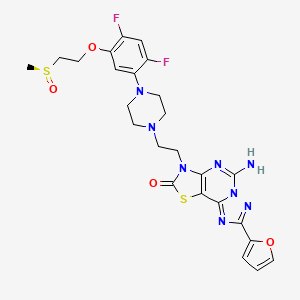
Inupadenant
Descripción general
Descripción
Inupadenant, also known as EOS-850, is an orally active and highly selective A2A receptor antagonist . It is a small molecule pharmaceutical currently being investigated in clinical studies . It is being used in a new formulation study in patients with cancer .
Molecular Structure Analysis
The molecular formula of Inupadenant is C25H26F2N8O4S2 . Its molecular weight is 604.65 . The exact mass is 604.15 .
Physical And Chemical Properties Analysis
Inupadenant is a solid substance with a white to yellow color . It has a molecular weight of 604.65 and a molecular formula of C25H26F2N8O4S2 .
Aplicaciones Científicas De Investigación
Immunotherapy in Cancer Treatment
Inupadenant (EOS-850) has been studied in the context of cancer immunotherapy. Tumors often produce high levels of extracellular adenosine, which can suppress anti-tumor immune responses. Inupadenant acts as a potent and highly selective antagonist of the A2A receptor, which is predominantly expressed on tumor-infiltrating immune cells. By blocking these receptors, inupadenant can reverse the immunosuppressive effect of adenosine in the tumor microenvironment. A Phase 1 trial demonstrated that inupadenant was generally well-tolerated and showed initial evidence of clinical benefit, including durable partial responses in patients who had exhausted standard treatment options. This trial also suggested the A2A receptor as a potential biomarker for clinical benefit from inupadenant treatment (Buisseret et al., 2021).
Combination Therapy in Lung Cancer
Inupadenant has been evaluated in combination with chemotherapy for treating metastatic non-small cell lung cancer (mNSCLC) that progressed on immunotherapy. The accumulation of adenosine in the tumor microenvironment (TME) can mediate immune suppression, and inupadenant's role in inhibiting the A2A receptor could potentially reverse this immunosuppression. A randomized Phase 2 study, A2A-005, aimed to assess the efficacy of inupadenant in combination with carboplatin and pemetrexed as a second-line therapy in adult patients with nonsquamous mNSCLC post-immunotherapy. This study's success could address a significant unmet need in this patient population and potentially offer new therapeutic options (O'Brien et al., 2022).
Mecanismo De Acción
Inupadenant acts by targeting the adenosine A2A receptor (A2AR), a primary receptor on immune cells. Activation of this receptor by adenosine suppresses innate and adaptive immune cell responses, leading to inhibition of antitumor responses . Inupadenant, by being an antagonist, blocks this activation, potentially allowing the immune system to better target and destroy cancer cells .
Safety and Hazards
Direcciones Futuras
Inupadenant is currently in the early stages of clinical development. Based on promising Phase 1/2a data, further evaluation of Inupadenant in combination with pembrolizumab and in combination with chemotherapy in Phase 1b/2 studies is planned . The focus will initially be on patients with castrate-resistant prostate cancer, anti-PD-1-resistant melanoma, and triple-negative breast cancer .
Propiedades
IUPAC Name |
7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N8O4S2/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30)/t41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCCLUSYHJXDEX-RWYGWLOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N8O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inupadenant | |
CAS RN |
2246607-08-7 | |
| Record name | Inupadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2246607087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INUPADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ700V0X06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)
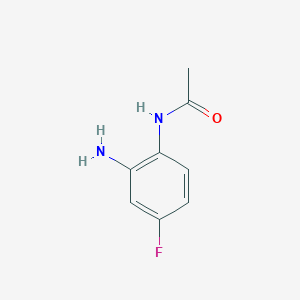
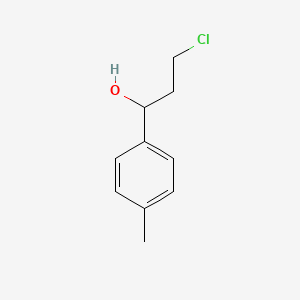
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)
